

An In-depth Technical Guide to (E)-5-Methylhex-2-enoic Acid

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Compound of Interest

Compound Name: (E)-5-methylhex-2-enoic acid

CAS No.: 41653-96-7

Cat. No.: B1140428

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-methylhex-2-enoic acid, a derivative of hexanoic acid, belongs to the class of α,β -unsaturated carboxylic acids. This structural motif is a common feature in numerous biologically active natural products and synthetic compounds, conferring unique chemical reactivity and potential for molecular interactions with biological targets. While noted as a valuable synthetic intermediate, its full potential within the realm of drug discovery and development remains an area of active exploration. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, and a discussion of its potential, yet underexplored, applications in medicinal chemistry.

Section 1: Physicochemical Properties and Structural Analysis

(E)-5-methylhex-2-enoic acid is a clear, colorless oil at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	41653-96-7	[PubChem CID 12407019][1]
Molecular Formula	C ₇ H ₁₂ O ₂	[PubChem CID 12407019][1]
Molecular Weight	128.17 g/mol	[PubChem CID 12407019][1]
Appearance	Clear Colourless Oil	[Pharmaffiliates][2]
Storage	2-8°C Refrigerator	[Pharmaffiliates][2]

The structure of **(E)-5-methylhex-2-enoic acid** features a terminal carboxylic acid group conjugated with a carbon-carbon double bond in the trans or E configuration. This arrangement makes the β -carbon electrophilic and susceptible to Michael addition, a key consideration in its potential biological activity and metabolic pathways.

Section 2: Synthesis Methodologies

The synthesis of **(E)-5-methylhex-2-enoic acid** can be effectively achieved through established olefination reactions. Two primary, reliable methods are the Doebner-Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.

Doebner-Knoevenagel Condensation: A Direct Approach

This method offers a direct, one-pot synthesis from readily available starting materials. The reaction involves the condensation of isovaleraldehyde with malonic acid, catalyzed by a base, typically a mixture of pyridine and piperidine. The intermediate undergoes decarboxylation to yield the desired α,β -unsaturated carboxylic acid.[3]



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Caption: Doebner-Knoevenagel condensation workflow.

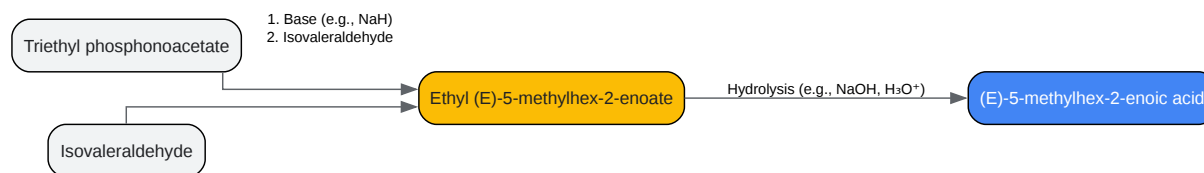
Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes).
- **Addition of Reagents:** To the stirred solution, add isovaleraldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid to precipitate the product and neutralize the pyridine.
- **Isolation:** Collect the crude product by filtration or extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Horner-Wadsworth-Emmons (HWE) Reaction: A Two-Step Approach

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective route to the (E)-isomer of the corresponding ester, which is then hydrolyzed to the carboxylic acid.^[4] This

method offers excellent control over the double bond geometry.



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Caption: Horner-Wadsworth-Emmons reaction and hydrolysis workflow.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-5-methylhex-2-enoate

- **Ylide Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- **Olefination:** Cool the resulting ylide solution back to 0 °C and add isovaleraldehyde (1.0 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
- **Work-up and Purification:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

Step 2: Hydrolysis to (E)-5-methylhex-2-enoic Acid

- **Saponification:** Dissolve the purified ethyl (E)-5-methylhex-2-enoate (1.0 equivalent) in a mixture of ethanol and water. Add sodium hydroxide (2.0-3.0 equivalents) and heat the

mixture to reflux. Monitor the reaction by TLC until the starting ester is consumed.

- **Acidification and Extraction:** Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with cold dilute hydrochloric acid. Extract the product with diethyl ether or ethyl acetate.
- **Isolation:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **(E)-5-methylhex-2-enoic acid**.

Spectroscopic Data

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (typically >15 Hz) confirming the E-configuration of the double bond. Other expected signals include those for the methylene and methine protons of the isobutyl group, and a broad singlet for the carboxylic acid proton.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will display signals for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons of the isobutyl group.^[1]
- **IR (Infrared) Spectroscopy:** The IR spectrum will exhibit a broad O-H stretch characteristic of a carboxylic acid, a sharp C=O stretch for the carbonyl group, and a C=C stretch for the alkene.
- **MS (Mass Spectrometry):** Mass spectrometry will confirm the molecular weight of the compound.^[1]

Section 4: Potential Applications in Drug Development

While specific biological activities for **(E)-5-methylhex-2-enoic acid** are not extensively documented, its structural features suggest potential avenues for investigation in drug discovery.

Analogue of Biologically Active Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) are known to play crucial roles in various physiological processes and have been implicated in the modulation of inflammatory responses and metabolic diseases.[5][6] As an analogue of naturally occurring SCFAs, **(E)-5-methylhex-2-enoic acid** could be explored for its potential to interact with SCFA receptors such as GPR41 and GPR43, which are involved in metabolic regulation.

Michael Acceptor for Covalent Inhibition

The α,β -unsaturated carbonyl moiety in **(E)-5-methylhex-2-enoic acid** can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This mechanism of action is a well-established strategy in drug design for achieving potent and prolonged inhibition.

Synthetic Building Block

As a functionalized carboxylic acid, **(E)-5-methylhex-2-enoic acid** can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for amide bond formation, esterification, and other transformations, while the double bond can be further functionalized.

Section 5: Conclusion

(E)-5-methylhex-2-enoic acid is a readily accessible compound with interesting chemical features. The synthetic protocols detailed in this guide, based on the Doebner-Knoevenagel and Horner-Wadsworth-Emmons reactions, provide reliable and scalable methods for its preparation. While its biological activity remains largely unexplored, its structural similarity to biologically active short-chain fatty acids and its potential as a covalent modifier suggest that it is a promising candidate for further investigation in drug discovery and development programs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

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